molecular formula C10H14N4O3 B254303 (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

Cat. No. B254303
M. Wt: 238.24 g/mol
InChI Key: VBFZFBYNRPBPNN-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid, also known as OPAA, is a pyrimidine-based compound that has been studied for its potential applications in various fields of science.

Scientific Research Applications

(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. In medicinal chemistry, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied as a potential drug candidate for the treatment of cancer and viral infections. In biochemistry, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been used as a tool to study the mechanism of action of various enzymes. In materials science, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the biosynthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in lab experiments is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Another advantage is its relatively low toxicity compared to other antitumor and antiviral agents. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid. One direction is the development of more efficient and scalable synthesis methods for (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid and its derivatives. Another direction is the optimization of its antitumor, antiviral, and antibacterial activities through structure-activity relationship studies. In addition, the use of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in combination with other drugs or therapies for the treatment of cancer and viral infections should be explored. Finally, the use of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in the synthesis of nanomaterials for various applications, including drug delivery and catalysis, should be further investigated.
Conclusion:
In conclusion, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is a pyrimidine-based compound that has been studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid and its derivatives has the potential to lead to the development of new drugs and materials with broad-spectrum activity against various diseases and applications.

Synthesis Methods

The synthesis of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid involves the reaction of 4-oxo-6-propylpyrimidine-2-carboxylic acid hydrazide with acetic anhydride and glacial acetic acid. The reaction is catalyzed by p-toluenesulfonic acid monohydrate and yields (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid as a yellow solid.

properties

Product Name

(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid

InChI

InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6+

InChI Key

VBFZFBYNRPBPNN-AWNIVKPZSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)N/N=C(\C)/C(=O)O

SMILES

CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O

Origin of Product

United States

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